molecular formula C16H27N3O6 B583532 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 CAS No. 1356011-66-9

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11

Cat. No.: B583532
CAS No.: 1356011-66-9
M. Wt: 368.474
InChI Key: CNDMSQXUUIBFPE-GBYUUEIRSA-N
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Description

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 is a synthetic peptide compound characterized by its unique structure and deuterium labeling. This compound is primarily used in advanced research due to its stability and reactivity. The molecular formula of this compound is C16H16D11N3O6, and it has a molecular weight of 368.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 involves several steps, including the incorporation of deuterium atoms. The process typically starts with the preparation of the cyclohexyl-D-alanine and D-|A-glutamylglycine precursors. These precursors are then coupled using peptide synthesis techniques, often involving the use of coupling reagents such as carbodiimides or phosphonium salts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in clinical research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction is facilitated by the unique structure of the compound, which allows it to fit into specific binding sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine: The non-deuterated version of the compound.

    Cyclohexyl-D-alanine: A precursor used in the synthesis of the compound.

    D-|A-glutamylglycine: Another precursor used in the synthesis.

Uniqueness

3-Cyclohexyl-D-alanyl-D-|A-glutamylglycine-d11 is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical studies. This labeling also makes it a valuable tool in metabolic research, as it can be easily traced in biological systems .

Properties

IUPAC Name

(4R)-4-[[(2R)-2-amino-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O6/c17-11(8-10-4-2-1-3-5-10)15(24)19-12(6-7-13(20)21)16(25)18-9-14(22)23/h10-12H,1-9,17H2,(H,18,25)(H,19,24)(H,20,21)(H,22,23)/t11-,12-/m1/s1/i1D2,2D2,3D2,4D2,5D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDMSQXUUIBFPE-GBYUUEIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C[C@H](C(=O)N[C@H](CCC(=O)O)C(=O)NCC(=O)O)N)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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